molecular formula C17H14N2O3 B3034066 2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353497-24-1

2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3034066
CAS No.: 1353497-24-1
M. Wt: 294.30
InChI Key: MBWLHWRWKYPNQN-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 2,3-dimethylphenoxy group at position 2, a ketone at position 4, and a carbaldehyde at position 3. This structure combines aromatic, electron-withdrawing (4-oxo), and reactive (3-carbaldehyde) functionalities, making it a candidate for diverse chemical and pharmacological applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-5-7-14(12(11)2)22-16-13(10-20)17(21)19-9-4-3-8-15(19)18-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWLHWRWKYPNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of 2,3-dimethylphenol with a suitable pyrido[1,2-a]pyrimidine precursor. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(2,3-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(2,3-Dimethylphenoxy)-4-hydroxy-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic structures.

    Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of protein kinases, thereby modulating signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrido[1,2-a]Pyrimidine Cores

The pyrido[1,2-a]pyrimidine scaffold is highly versatile. Key structural analogs and their properties are summarized below:

Compound Name Substituent at Position 2 Functional Groups Key Properties/Activities Reference
Target Compound 2,3-Dimethylphenoxy 4-oxo, 3-carbaldehyde N/A (structural focus) -
2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2,6-Dimethylmorpholinyl 4-oxo, 3-carbaldehyde Enhanced solubility due to morpholine ring; potential pharmacological applications
Benzothiophene-fused pyrido[1,2-a]pyrimidine derivatives Benzothiophene (fused ring) 4-oxo, fused heterocycles Antifungal activity (e.g., 96% inhibition against Botrytis cinerea)
Thiazolo[3,2-a]pyrido[1,2-a]pyrimidine derivatives Thiazole (fused ring) 4-oxo, fused rings Synthetic utility in medicinal chemistry; improved thermal stability

Key Observations:

  • Substituent Effects: The 2,3-dimethylphenoxy group in the target compound introduces lipophilicity, which may enhance membrane permeability compared to the morpholinyl group in ’s analog, which offers better aqueous solubility due to its amine and ether moieties .
  • Reactivity: The 3-carbaldehyde group in both the target compound and the morpholinyl analog provides a reactive site for further derivatization (e.g., Schiff base formation or nucleophilic additions), a feature exploited in drug design .

Heterocyclic Variants with Pyrido[2,3-d]Pyrimidine Cores

Pyrido[2,3-d]pyrimidines, though structurally distinct, share functional similarities:

Compound Name Core Structure Functional Groups Key Properties/Activities Reference
8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid Pyrido[2,3-d]pyrimidine 5-oxo, 6-carboxylic acid, piperazinyl Potent antibacterial activity (gram-negative bacteria, Pseudomonas aeruginosa)
Pyrimido[4,5-b]quinoline derivatives Pyrimido[4,5-b]quinoline Hydroxy, phosphoryloxy Anticancer and antiviral potential

Key Observations:

  • Bioactivity: Pyrido[2,3-d]pyrimidines with carboxylic acid groups (e.g., ) show enhanced antibacterial efficacy compared to pyrido[1,2-a]pyrimidines, likely due to improved target binding via the acid moiety .
  • Electronic Effects: The 4-oxo group in the target compound’s core may stabilize resonance structures, similar to the 5-oxo group in pyrido[2,3-d]pyrimidines, influencing redox properties and metabolic stability .

Biological Activity

2-(2,3-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in the fields of cancer therapy and inflammation modulation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with an aldehyde functional group. Its molecular formula is C17H14N2O3C_{17}H_{14}N_{2}O_{3} with a molecular weight of 294.31 g/mol. The chemical structure allows for various interactions with biological targets, making it a candidate for drug development.

PropertyValue
IUPAC Name2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Molecular FormulaC17H14N2O3
Molecular Weight294.31 g/mol
CAS Number1353497-24-1

The biological activity of 2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notably, it may act as an inhibitor of protein kinases that play crucial roles in cell proliferation and survival.

Target Enzymes and Receptors

  • Colony Stimulating Factor 1 Receptor (CSF1R) : Research indicates that compounds with similar structures have shown potent inhibition of CSF1R kinase activity, which is critical in cancer progression .
  • Protein Kinases : The compound's interactions may modulate signal transduction pathways linked to inflammatory responses and tumor growth.

Anticancer Properties

Studies have highlighted the potential of this compound in cancer therapy. For instance, related compounds have demonstrated significant inhibition of CSF1R with IC50 values in the low nanomolar range (e.g., 3.0 nM) . This suggests that 2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde could share similar properties.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This aligns with findings from other pyrido[1,2-a]pyrimidine derivatives that exhibit such activities .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrido[1,2-a]pyrimidines has revealed that modifications to the phenoxy group can significantly influence biological activity. For example:

  • Substituted Phenoxy Groups : Variations in substituents on the phenoxy ring can enhance binding affinity to target receptors.

In Vivo Studies

In vivo studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Preliminary studies indicate favorable absorption and distribution profiles, which are critical for effective drug development.

Q & A

Q. What are the key considerations for designing a synthetic route to 2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution of a halogenated pyrido[1,2-a]pyrimidine precursor with 2,3-dimethylphenol. For example, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (a common intermediate) can react with 2,3-dimethylphenol under reflux in a polar aprotic solvent (e.g., DMF) with a strong base (e.g., K₂CO₃) to introduce the phenoxy group. Reaction optimization may require temperature control (80–100°C) and inert atmosphere to prevent oxidation . Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Single crystals can be grown via slow evaporation in methanol or DCM .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons near methyl groups at δ 2.2–2.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 351.1).

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H300: fatal if swallowed; H315: skin irritation).
  • Store in a dry, cool environment (P402/P403) and avoid ignition sources (P210).
  • Neutralize acidic/basic waste before disposal (P501) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in phenoxy-group substitution?

  • Methodological Answer : Low yields may arise from steric hindrance of 2,3-dimethylphenol or poor nucleophilicity. Strategies include:
  • Activation of the leaving group : Use catalysts like CuI or phase-transfer agents.
  • Solvent optimization : Switch to DMSO or THF to enhance solubility.
  • pH control : As demonstrated in analogous syntheses, adjusting pH to 5–6 during workup prevents salt formation and improves yield .

Q. What computational or experimental methods resolve contradictions in reported crystal packing data?

  • Methodological Answer : Conflicting crystallographic data may arise from polymorphism or twinning. Use:
  • SHELXD/SHELXE : For robust phase determination of twinned crystals .
  • DFT calculations : Compare experimental and theoretical lattice energies to identify stable polymorphs.
  • PXRD : Verify phase purity by matching experimental and simulated patterns.

Q. How can bioactivity be evaluated for derivatives of this compound?

  • Methodological Answer :
  • Targeted assays : Screen for kinase or protease inhibition using fluorescence polarization or TR-FRET (time-resolved FRET), as seen in RGS4 inhibitor studies .
  • Structure-activity relationship (SAR) : Modify the phenoxy group (e.g., electron-withdrawing substituents) and correlate changes with IC₅₀ values.
  • ADMET profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to prioritize lead compounds.

Q. What analytical techniques address discrepancies in purity assessments?

  • Methodological Answer :
  • HPLC-DAD/MS : Detect trace impurities (e.g., unreacted starting materials) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • NMR purity : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) for quantitative analysis.
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages within 0.4% of theoretical values).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.